6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the class of quinoxalines. It is characterized by the presence of a bromine atom and a dihydroquinoxalinone structure, making it an intriguing target for synthetic and medicinal chemistry. This compound has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology.
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one can be synthesized through various chemical methods and is classified under the broader category of quinoxaline derivatives. Quinoxalines are bicyclic compounds containing two nitrogen atoms in adjacent positions within a six-membered ring, which contributes to their diverse biological activities.
The synthesis of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several methods, including:
The synthesis typically involves:
The molecular structure of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one features:
The molecular formula is , and its molecular weight is approximately 244.08 g/mol. The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that confirm its structure.
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one can participate in various chemical reactions:
These reactions are typically carried out under mild conditions to preserve the integrity of the dihydroquinoxaline structure. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields.
The biological activity of 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is attributed to its ability to interact with various biological targets. This compound may exhibit:
Studies have shown that quinoxaline derivatives often exhibit anti-inflammatory and antimicrobial properties, suggesting potential therapeutic applications for 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one.
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is typically a solid at room temperature, with melting points reported in the range of 150–160 °C. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents such as dimethyl sulfoxide and ethanol.
The compound is stable under normal laboratory conditions but may react with strong oxidizing agents. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one has several notable applications:
Nitrogen-containing heterocycles represent a cornerstone of modern medicinal chemistry, constituting over 75% of pharmaceutical drugs approved by regulatory agencies. Among these, privileged scaffolds are defined as molecular frameworks capable of providing high-affinity ligands for multiple biologically relevant targets through strategic structural modifications. These scaffolds serve as versatile templates for drug discovery, enabling efficient exploration of chemical space while retaining favorable pharmacokinetic properties. The quinoxaline nucleus stands as a particularly significant privileged heterocycle due to its presence in compounds exhibiting diverse pharmacological activities, including anticancer, antibacterial, antiviral, and kinase-inhibiting properties. Within this broad chemical class, the 3,4-dihydroquinoxalin-2(1H)-one motif has emerged as a structurally distinct and pharmacologically rich scaffold that combines the electronic properties of the quinoxaline ring with the conformational flexibility of a partially saturated lactam ring [2].
The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a structurally unique nitrogen-containing heterocycle characterized by a fused bicyclic system containing a benzene ring annulated to a partially saturated pyrazinone ring. This molecular framework exhibits several pharmacophoric advantages that contribute to its privileged status in medicinal chemistry. The lactam moiety provides a hydrogen-bonding donor-acceptor pair that facilitates interactions with biological targets, while the aromatic ring offers sites for strategic substitution to modulate electronic properties, steric bulk, and lipophilicity [2]. The partially saturated nature of the pyrazine ring reduces planarity compared to fully aromatic quinoxalines, potentially enhancing solubility and bioavailability profiles.
Recent synthetic advances have enabled efficient enantioselective approaches to this scaffold, including metal-based catalysis, organocatalysis, and combined photoredox-organocatalytic systems [2]. These methodologies have unlocked access to chiral, non-racemic derivatives that can probe stereospecific biological interactions. The scaffold's structural versatility allows it to serve as a conformationally constrained bioisostere for various pharmacophores, including benzodiazepines, quinazolines, and dihydropteridines. This adaptability explains its presence in compounds targeting diverse biological pathways, particularly in oncology and central nervous system disorders, where its three-dimensional structure enables precise interactions with complex binding pockets in enzymes and receptors.
The strategic introduction of bromine at the C6 position of the 3,4-dihydroquinoxalin-2(1H)-one scaffold creates a distinct chemical entity with unique physicochemical and biological properties. Designated by the CAS number 854584-01-3 and molecular formula C₈H₇BrN₂O, 6-bromo-3,4-dihydroquinoxalin-2(1H)-one possesses a molecular weight of 227.06 g/mol [1]. The bromine atom exerts multiple electronic and steric influences on the molecular framework. As a moderately sized halogen with strong σ-electron-withdrawing characteristics, bromine significantly alters the electron density distribution within the aromatic ring system. This electron deficiency activates the ring toward nucleophilic aromatic substitution at the ortho-position relative to bromine, making the compound a versatile synthetic intermediate for transition metal-catalyzed cross-coupling reactions.
The steric bulk of the bromine atom (van der Waals radius ≈ 1.85 Å) strategically positioned at C6 creates a specific three-dimensional profile that influences molecular recognition processes. This substitution pattern effectively blocks metabolism at this position while potentially enhancing interactions with hydrophobic pockets in biological targets. Computational analyses reveal that bromination increases the logP value to 1.8131 compared to non-brominated analogues, reflecting enhanced lipophilicity that may improve membrane permeability [1]. The topological polar surface area (TPSA) remains moderate at 41.13 Ų, suggesting potential for reasonable oral bioavailability. Bromine substitution also introduces a characteristic spectroscopic signature detectable by NMR (¹H and ¹³C) and mass spectrometry, facilitating compound identification and metabolic tracking. These combined properties make the 6-bromo derivative a uniquely functionalized building block for medicinal chemistry optimization programs targeting diverse therapeutic areas.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2